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Compound Name: CC-671

Cat. No.: B10790134 Get Quote

Technical Support Center: CC-671 Kinase
Assays
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and minimizing off-target effects of

the dual TTK and CLK2 inhibitor, CC-671, in kinase assays.

Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of CC-671?

A1: CC-671 is a potent and selective dual inhibitor of its primary targets, TTK (monopolar

spindle 1, Mps1) and CLK2 (CDC-like kinase 2).[1][2][3] It was identified through a phenotypic

screen for its ability to selectively induce apoptosis in triple-negative breast cancer (TNBC) cell

lines.[1][2] In addition to its primary kinase targets, CC-671 has been identified as an effective

inhibitor of the ATP-binding cassette transporter ABCG2, which can reverse multidrug

resistance in cancer cells.[4] A comprehensive public kinome-wide selectivity profile is not

readily available, making it crucial for researchers to perform their own off-target analysis in

their specific experimental systems.

Q2: My cells are showing a phenotype that is not consistent with TTK or CLK2 inhibition after

CC-671 treatment. What could be the cause?
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A2: Discrepancies between the expected and observed phenotype can arise from several

factors. One possibility is off-target effects, where CC-671 interacts with other kinases or

proteins within the cell. Another reason could be related to the specific cellular context, such as

the expression levels of TTK, CLK2, and potential off-targets, or the activation state of

compensatory signaling pathways. It is also important to consider that CC-671's dual-inhibition

of TTK and CLK2 can lead to complex downstream effects, including mitotic acceleration and

altered pre-mRNA splicing, which might produce unexpected phenotypes.[1]

Q3: How can I experimentally determine if the effects I'm observing are due to off-targets of

CC-671?

A3: A multi-pronged approach is recommended to identify off-target effects. This includes:

Kinome Profiling: Screen CC-671 against a large panel of recombinant kinases to identify

potential off-target interactions in a cell-free system.

Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay

(CETSA) to confirm if CC-671 engages with potential off-targets in a cellular environment.

Chemical Proteomics: Employ affinity-based proteomics to pull down proteins that interact

with CC-671 in cell lysates, providing an unbiased view of potential off-targets.

Phenotypic Rescue Experiments: If a potential off-target is identified, use genetic

approaches like siRNA or CRISPR to deplete the off-target protein and see if the phenotype

is rescued.

Q4: What is a good starting concentration for CC-671 in my cellular assays to minimize off-

target effects?

A4: To minimize off-target effects, it is advisable to use the lowest concentration of CC-671 that

elicits the desired on-target phenotype. It is recommended to perform a dose-response curve

and determine the IC50 or EC50 for on-target effects, such as inhibition of TTK substrate

phosphorylation (e.g., KNL1) or CLK2 substrate phosphorylation (e.g., SRp75).[1] Working at

concentrations around the IC50 for the primary targets is a good starting point. Comparing the

potency of CC-671 on your observed phenotype with its potency on its known targets can

provide insights into whether the phenotype is likely on-target or off-target.
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Issue Possible Cause(s) Suggested Solution(s)

High variability between

replicate wells in a kinase

assay

- Pipetting errors, especially

with small volumes.-

Incomplete mixing of

reagents.- Edge effects in

microplates due to

evaporation.- Inconsistent

incubation times or

temperatures.

- Ensure pipettes are

calibrated and use proper

pipetting techniques.-

Thoroughly mix all reagents

before and after adding them

to the assay plate.- Avoid using

the outer wells of the plate or

fill them with buffer to maintain

humidity.- Use a calibrated

incubator and ensure

consistent timing for all steps.

[5]

No or low kinase activity

detected in control wells

- Inactive kinase enzyme.-

Poor quality or incorrect

substrate.- Suboptimal ATP

concentration.- Incorrect buffer

conditions (pH, salt

concentration).

- Aliquot the enzyme upon

receipt and store at the

recommended temperature to

avoid freeze-thaw cycles.-

Verify the sequence and purity

of peptide substrates.- Titrate

ATP to determine the optimal

concentration for your assay.-

Ensure the assay buffer

composition and pH are

optimal for the kinase.[5]

Observed cytotoxicity does not

correlate with TTK/CLK2

inhibition

- Off-target kinase inhibition.-

Non-kinase off-target effects.-

Compound solubility issues or

aggregation.

- Perform a kinome-wide

selectivity screen to identify

other inhibited kinases.- Use

orthogonal approaches like

CETSA or chemical proteomics

to identify non-kinase targets.-

Check the solubility of CC-671

in your cell culture media and

consider using a lower

concentration or a different

formulation.[1]
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Conflicting results between

biochemical and cellular

assays

- Cell permeability of the

compound.- High intracellular

ATP concentration competing

with the inhibitor.- Presence of

drug efflux pumps like ABCG2.

- Confirm cellular uptake of

CC-671.- Consider that higher

concentrations may be needed

in cells to achieve the same

level of inhibition as in

biochemical assays due to ATP

competition.- Test in cell lines

with varying levels of ABCG2

expression, as CC-671 is a

known ABCG2 inhibitor.[4]

Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of CC-671 by screening it against a large panel of

purified kinases.

Methodology:

Compound Preparation: Prepare a stock solution of CC-671 in DMSO. For a broad screen, a

concentration of 1 µM is often used.

Kinase Panel: Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan,

Reaction Biology HotSpot) that offers a large panel of active human kinases.

Assay Format: These services typically employ either binding assays (e.g., competition

binding) or functional enzymatic assays (e.g., radiometric or fluorescence-based).

Competition Binding Assay: Measures the ability of CC-671 to displace a labeled ligand

from the ATP-binding site of each kinase.

Enzymatic Assay: Measures the ability of CC-671 to inhibit the phosphorylation of a

substrate by each kinase.

Data Analysis: The results are often reported as percent inhibition or dissociation constant

(Kd) for each kinase. A selectivity score can be calculated to quantify the overall selectivity of
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the compound. Hits are typically defined as kinases that show significant inhibition (e.g.,

>80%) at the screening concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To confirm that CC-671 engages with its intended targets (TTK, CLK2) and potential

off-targets in a cellular environment.

Methodology:

Cell Treatment: Treat intact cells with CC-671 at various concentrations and a vehicle control

(DMSO).

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation

and aggregation.

Cell Lysis: Lyse the cells to release the soluble proteins.

Protein Separation: Separate the soluble protein fraction from the aggregated proteins by

centrifugation.

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction

by Western blotting or mass spectrometry.

Data Analysis: A positive target engagement is indicated by a thermal shift, where the protein

is stabilized at higher temperatures in the presence of the drug. Plot the amount of soluble

protein as a function of temperature to generate CETSA curves.

Protocol 3: Western Blotting for On-Target and Off-
Target Pathway Modulation
Objective: To assess the effect of CC-671 on the phosphorylation status of downstream

substrates of its primary targets and potential off-targets.

Methodology:
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Cell Treatment: Treat cells with a dose-range of CC-671 for a specified time.

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate with primary antibodies against phospho-substrates (e.g., phospho-KNL1 for

TTK, phospho-SRp75 for CLK2) and total protein levels of the substrates and targets.

Wash and incubate with HRP-conjugated secondary antibodies.

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL)

substrate. Quantify band intensities and normalize the phosphorylated protein levels to the

total protein levels. A decrease in the phosphorylation of a specific substrate indicates

inhibition of the upstream kinase.

Visualizations
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Caption: Signaling pathway of CC-671's dual inhibition of TTK and CLK2.
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Caption: Experimental workflow for identifying and validating off-target effects.
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Caption: Troubleshooting decision tree for inconsistent kinase assay results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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